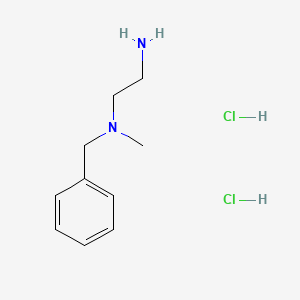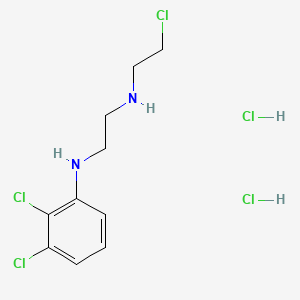
N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride is a chemical compound known for its applications in various scientific fields. This compound is characterized by its unique structure, which includes chloroethyl and dichlorophenyl groups, making it a subject of interest in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 2-chloroethylamine with 2,3-dichlorobenzaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in its dihydrochloride form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl and dichlorophenyl groups can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or thiols.
Applications De Recherche Scientifique
N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a tool for investigating cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of cellular processes. This interaction can result in the disruption of cell division and the induction of apoptosis in cancer cells. The molecular targets include DNA, enzymes involved in DNA replication, and proteins critical for cell survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(2-Chloroethyl)-N2-(2,4-dichlorophenyl)ethane-1,2-diamine dihydrochloride
- N1-(2-Chloroethyl)-N2-(2,5-dichlorophenyl)ethane-1,2-diamine dihydrochloride
- N1-(2-Chloroethyl)-N2-(2,6-dichlorophenyl)ethane-1,2-diamine dihydrochloride
Uniqueness
N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine dihydrochloride is unique due to the specific positioning of the chloro groups on the phenyl ring, which influences its reactivity and interaction with biological targets. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H15Cl5N2 |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-N'-(2,3-dichlorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H13Cl3N2.2ClH/c11-4-5-14-6-7-15-9-3-1-2-8(12)10(9)13;;/h1-3,14-15H,4-7H2;2*1H |
Clé InChI |
HJZGSXZZBDFQMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)NCCNCCCl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


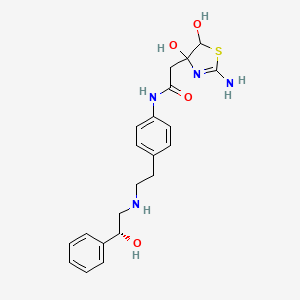
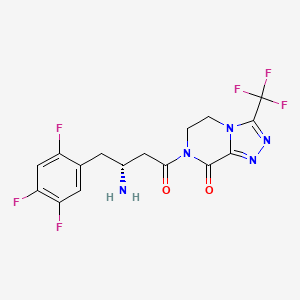
![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13840293.png)
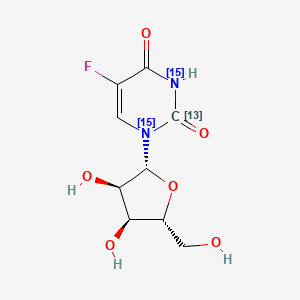
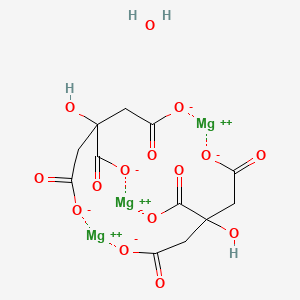
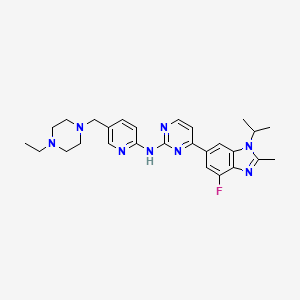
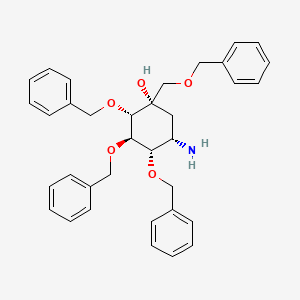
![Bis-5,6'-[N-(HABA-CBz)] Kanamycin A](/img/structure/B13840305.png)
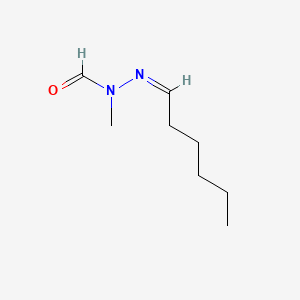
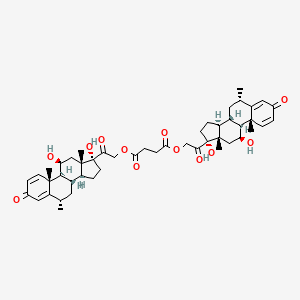
![N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide](/img/structure/B13840349.png)
![copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride](/img/structure/B13840354.png)
